molecular formula C15H15F2N3O2 B4882545 N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide

Cat. No. B4882545
M. Wt: 307.29 g/mol
InChI Key: LGINYJXNRNNYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide targets CK2, a protein kinase that plays a critical role in cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer and has been shown to promote tumor growth and metastasis. N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell growth and proliferation. Additionally, N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide has been shown to have antiviral activity against hepatitis C virus and human papillomavirus.

Advantages and Limitations for Lab Experiments

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for CK2 and is highly specific, which reduces the risk of off-target effects. However, N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in cell-based assays. Additionally, N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide. One area of research is the development of more potent and selective CK2 inhibitors that can overcome the limitations of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide. Another area of research is the identification of biomarkers that can predict the response to N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide in cancer patients. Additionally, the potential therapeutic applications of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide in other diseases, such as viral infections and neurodegenerative disorders, warrant further investigation. Overall, the study of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide has the potential to lead to the development of new and effective therapies for a wide range of diseases.

Synthesis Methods

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide is synthesized using a multi-step process that involves the reaction of 2,3-difluorobenzoyl chloride with N-ethyl-N-methylamine to form N-ethyl-2,3-difluorobenzamide. This intermediate is then reacted with 5-cyclopropyl-1,2,4-oxadiazole-3-methanol to form the final product, N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide. The synthesis method has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by targeting CK2, a protein kinase that is overexpressed in many types of cancer. N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide has been studied for its potential antiviral activity against hepatitis C virus and human papillomavirus.

properties

IUPAC Name

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2/c1-2-20(8-12-18-14(22-19-12)9-6-7-9)15(21)10-4-3-5-11(16)13(10)17/h3-5,9H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGINYJXNRNNYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NOC(=N1)C2CC2)C(=O)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide

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